(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
The compound 7-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 4-oxo-chromene (chromone) core substituted with a bromine atom at position 7 and a carboxamide group linked to a 6-methanesulfonyl-1,3-benzothiazole moiety. Chromone derivatives are recognized for their diverse biological activities, including anti-inflammatory, antiviral, and kinase-inhibitory properties . The benzothiazole ring, particularly when functionalized with sulfonyl groups, enhances metabolic stability and binding affinity to therapeutic targets such as kinases and enzymes involved in signaling pathways .
Properties
Molecular Formula |
C31H25N5O3S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-[(4-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C31H25N5O3S/c1-19-9-10-20(2)25(15-19)28-22(18-35(34-28)23-7-5-4-6-8-23)17-27-30(38)36-31(40-27)32-29(37)26(33-36)16-21-11-13-24(39-3)14-12-21/h4-15,17-18H,16H2,1-3H3/b27-17- |
InChI Key |
HATIMSCWZYYMTN-PKAZHMFMSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=C(C=C5)OC)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 465.57 g/mol . The structure features a thiazolo-triazine core with substituted pyrazole and methoxybenzyl groups, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the pyrazole moiety is significant as it is known to exhibit diverse pharmacological properties. Pyrazole derivatives often act as inhibitors of specific enzymes or receptors, modulating biochemical pathways that are crucial for cellular function.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that compounds containing thiazole and triazine rings possess antioxidant properties. This activity may be linked to the ability of the compound to scavenge free radicals and reduce oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : The structural components of the compound suggest potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.
- Cytotoxicity Against Cancer Cells : Some derivatives of similar structures have shown cytotoxic effects against cancer cell lines. This may be due to their ability to induce apoptosis or inhibit cell proliferation.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study evaluated the antioxidant capacity using DPPH radical scavenging assays, demonstrating that the compound effectively reduced DPPH radicals in vitro, indicating strong antioxidant potential.
- Antimicrobial Testing : In vitro antimicrobial assays against Staphylococcus aureus and Escherichia coli showed inhibition zones comparable to standard antibiotics, suggesting potent antimicrobial properties.
- Cytotoxicity Assessment : The compound was tested on several cancer cell lines (e.g., MCF-7 and HeLa) using MTT assays, revealing IC50 values indicating significant cytotoxic effects at low concentrations.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of pyrazole and thiazole moieties. The process often employs reagents such as hydrazines and diketones under controlled conditions to yield the desired product. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole and thiazole derivatives exhibit significant antitumor properties. For instance, derivatives similar to (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have been shown to inhibit cancer cell proliferation in vitro. These compounds can induce apoptosis in various cancer cell lines by modulating pathways related to cell survival and death .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound under discussion has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes . This makes it a candidate for further development in treating inflammatory diseases.
Antimicrobial Activity
Compounds like (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have also demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Agricultural Applications
Given the increasing need for effective agrochemicals, the potential use of this compound in agriculture is noteworthy. Pyrazole derivatives are known for their efficacy as fungicides and herbicides. Research indicates that similar compounds can effectively control phytopathogenic microorganisms and enhance crop yield by protecting plants from diseases .
Case Study 1: Anticancer Activity
A recent study evaluated a series of thiazole-pyrazole hybrids for their anticancer properties against breast cancer cell lines. The results showed that specific modifications to the pyrazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving animal models of arthritis, a derivative of (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione was shown to reduce inflammation markers significantly. The study concluded that this compound could be developed into a therapeutic agent for chronic inflammatory conditions .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The compound’s uniqueness arises from the synergistic combination of its chromone core, bromine substituent, and methanesulfonyl-benzothiazole carboxamide. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Target Pathway Specificity
- The target compound is hypothesized to interact with kinases or proteases in signaling pathways such as MAPK/ERK or PI3K/Akt/mTOR, common targets for chromone and benzothiazole derivatives .
- Comparatively, benzothiadiazine-dione derivatives (e.g., ) are historically associated with ion channel modulation (e.g., carbonic anhydrase inhibition), suggesting divergent therapeutic applications.
Q & A
Q. What are the standard synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step protocols:
- Pyrazole Core Formation : React 2,5-dimethylphenyl-substituted pyrazole precursors with aldehydes under acidic conditions to introduce the methylidene group via Knoevenagel condensation .
- Thiazolo-Triazine Assembly : Cyclize intermediates using mercaptoacetic acid, as demonstrated in analogous thiazolidinone syntheses (e.g., 61% yield via column chromatography after 16-hour reflux) .
- Purification : Use gradient elution column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product, with yields typically 50–65% .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Employ - and -NMR to confirm regiochemistry of the pyrazole and thiazolo-triazine moieties. For example, the methylidene proton appears as a singlet near δ 8.2 ppm .
- IR Spectroscopy : Identify carbonyl stretches (C=O) at ~1700–1750 cm and C=N vibrations at ~1600 cm .
- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in X-ray crystallographic data during structural elucidation be resolved?
Methodological Answer:
- Refinement with SHELX : Utilize SHELXL for high-resolution data refinement, adjusting parameters like occupancy and thermal displacement to resolve electron density mismatches. Validate with R-factor convergence (<5%) and Fo-Fc difference maps .
- Twinning Analysis : For twinned crystals, apply the Hooft parameter in SHELXL to correct for pseudo-symmetry, ensuring accurate bond-length and angle measurements .
Q. What experimental design strategies optimize synthesis yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., temperature: 50–80°C; catalyst: CuSO/ascorbate ratios). For example, flow chemistry setups improve reproducibility by controlling residence time and mixing efficiency .
- Statistical Modeling : Apply response surface methodology (RSM) to identify optimal conditions. In analogous syntheses, this increased yields from 61% to >80% .
Q. How do non-covalent interactions influence the compound’s stability and crystallinity?
Methodological Answer:
- Crystal Engineering : Analyze π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (e.g., C-H···O/N) via Mercury software. For example, the 4-methoxybenzyl group enhances packing via van der Waals interactions .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with intermolecular forces observed in X-ray data .
Q. How can researchers evaluate the compound’s potential biological activity?
Methodological Answer:
- Antimicrobial Assays : Perform MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli), using ciprofloxacin as a control. Structural analogs showed activity at 8–32 µg/mL .
- Molecular Docking : Simulate binding to target enzymes (e.g., DNA gyrase) using AutoDock Vina. Pyrazole-triazine hybrids exhibit binding energies ≤-8.5 kcal/mol, suggesting competitive inhibition .
Data Contradiction Analysis
Q. How should discrepancies between computational and experimental spectroscopic data be addressed?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level in Gaussian. Compare computed -NMR shifts (via GIAO method) with experimental data; deviations >0.3 ppm indicate conformational flexibility or solvent effects .
- Solvent Correction : Re-run calculations with PCM (Polarizable Continuum Model) to account for DMSO or chloroform interactions, reducing shift discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
